molecular formula C9H8IN B13470728 5-Iodo-2,3-dimethylbenzonitrile

5-Iodo-2,3-dimethylbenzonitrile

Cat. No.: B13470728
M. Wt: 257.07 g/mol
InChI Key: QPORTOLFKHOAGQ-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dimethylbenzonitrile is an aromatic compound featuring a benzonitrile core substituted with iodine at the 5-position and methyl groups at the 2- and 3-positions. This structure combines electron-withdrawing (iodine, nitrile) and electron-donating (methyl) substituents, influencing its reactivity and physical properties. Similarly, the attempted synthesis of 5-iodo-2,3-dimethylindole via multiple routes (Methods a–d) highlights challenges in achieving regioselective iodination in the presence of alkyl substituents .

Properties

Molecular Formula

C9H8IN

Molecular Weight

257.07 g/mol

IUPAC Name

5-iodo-2,3-dimethylbenzonitrile

InChI

InChI=1S/C9H8IN/c1-6-3-9(10)4-8(5-11)7(6)2/h3-4H,1-2H3

InChI Key

QPORTOLFKHOAGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C#N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,3-dimethylbenzonitrile typically involves the iodination of 2,3-dimethylbenzonitrile. One common method is the Sandmeyer reaction, where 2,3-dimethylbenzonitrile is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2,3-dimethylbenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 5-amino-2,3-dimethylbenzonitrile when using ammonia.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include the corresponding amines or alkanes.

    Coupling: Biaryl compounds are the major products.

Scientific Research Applications

5-Iodo-2,3-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Iodo-2,3-dimethylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-2,3-dimethylindole vs. 5-Iodo-2,3-dimethylindole

Both compounds share a methyl-substituted indole backbone but differ in halogen substituents (Br vs. I). Key distinctions include:

  • Reactivity : Bromine’s smaller atomic radius and lower polarizability result in faster substitution reactions compared to iodine. For instance, 5-bromo-2,3-dimethylindole was successfully synthesized via direct bromination, while iodination required multiple optimization attempts (Methods a–d), likely due to steric hindrance from methyl groups and iodine’s bulk .
  • Stability : Iodo compounds are generally more light-sensitive and prone to dehalogenation than bromo analogs, necessitating stringent storage conditions.

5-Iodo-2,3-dimethoxybenzoic Acid vs. 5-Iodo-2,3-dimethylbenzonitrile

These compounds differ in substituent electronic effects:

  • Methoxy vs. Methyl Groups: Methoxy groups are stronger electron donors, activating the aromatic ring toward electrophilic substitution. In contrast, methyl groups provide steric bulk with minimal electronic activation, as seen in the synthesis of 5-iodo-2,3-dimethoxybenzoic acid under mild iodination conditions compared to the more challenging alkyl-substituted analogs .
  • Nitrile vs. Carboxylic Acid : The nitrile group’s strong electron-withdrawing nature deactivates the ring, reducing reactivity toward further substitution. This contrasts with carboxylic acid derivatives, which may participate in hydrogen bonding or decarboxylation under certain conditions.

5-Iodo-2'-Deoxyuridine

This nucleoside derivative, synthesized via copper-free Sonogashira coupling with 4-ethynyl-N-ethyl-1,8-naphthalimide, demonstrates iodine’s utility in bioorthogonal labeling. Unlike this compound, its reactivity is tailored for biocompatibility, enabling applications in imaging and targeted drug delivery .

Data Tables

Table 1: Comparison of Key Halogenated Aromatic Compounds

Compound Substituents Halogen Key Reactivity Features Synthesis Challenges
5-Iodo-2,3-dimethylindole 2,3-dimethyl; 5-iodo I Steric hindrance limits iodination efficiency Requires multi-step optimization
5-Bromo-2,3-dimethylindole 2,3-dimethyl; 5-bromo Br Faster substitution due to smaller size Direct bromination feasible
5-Iodo-2,3-dimethoxybenzoic acid 2,3-dimethoxy; 5-iodo I Methoxy groups enhance iodination regioselectivity Mild electrophilic conditions

Table 2: Spectral Characterization Data

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) MS (m/z)
5-Iodo-2,3-dimethoxybenzoic acid 3.89 (s, 6H, OCH3) 168.5 (COOH), 56.1 (OCH3) 322.0 [M+H]+
4-Ethynyl-N-ethyl-1,8-naphthalimide 8.50–7.20 (m, 4H) 122–135 (aromatic C) 292.1 [M+H]+

Research Findings and Challenges

  • Iodination Efficiency : Methyl groups at the 2- and 3-positions hinder electrophilic iodination due to steric effects, as observed in the failed synthesis of 5-iodo-2,3-dimethylindole via direct methods .
  • Electronic Effects : Nitrile groups in this compound likely reduce ring activation, necessitating harsher iodination conditions compared to methoxy-substituted analogs .
  • Applications: Iodo derivatives are pivotal in cross-coupling reactions (e.g., Sonogashira), with 5-iodo-2'-deoxyuridine serving as a model for bioimaging probes .

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